molecular formula C10H20N2 B13427709 8-Isopropyl-5,8-diazaspiro[3.5]nonane

8-Isopropyl-5,8-diazaspiro[3.5]nonane

Cat. No.: B13427709
M. Wt: 168.28 g/mol
InChI Key: POTFBEUHQLDMOZ-UHFFFAOYSA-N
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Description

8-Isopropyl-5,8-diazaspiro[3.5]nonane is a spirocyclic compound characterized by a unique structure where two rings are connected through a single carbon atom. This compound is part of a broader class of spiro compounds, which are known for their inherent rigidity and three-dimensional structural properties. These characteristics make spiro compounds valuable in various fields, including drug discovery and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Isopropyl-5,8-diazaspiro[3.5]nonane typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of tetrahydrofuran with pyridine-2,3-dicarbonitrile in the presence of a ruthenium-carbon catalyst. The reaction is carried out under hydrogenation conditions at temperatures ranging from 90-120°C and pressures of 4-6 MPa .

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to ensure high yield and cost-effectiveness. This often involves the use of continuous flow reactors and advanced catalytic systems to maintain consistent reaction conditions and minimize waste.

Chemical Reactions Analysis

Types of Reactions

8-Isopropyl-5,8-diazaspiro[3.5]nonane undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and hydrogen in the presence of a nickel catalyst.

    Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

8-Isopropyl-5,8-diazaspiro[3.5]nonane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 8-Isopropyl-5,8-diazaspiro[3.5]nonane exerts its effects involves its interaction with specific molecular targets. For instance, it has been identified as a potent inhibitor of fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids. The compound binds to the active site of FAAH, preventing the breakdown of endocannabinoids and thereby modulating their signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 8-Boc-5,8-diazaspiro[3.5]nonane
  • 2,7-Diazaspiro[3.5]nonane
  • Diazabicyclo[4.3.0]nonane

Uniqueness

8-Isopropyl-5,8-diazaspiro[3.5]nonane stands out due to its specific structural features and the presence of the isopropyl group, which can influence its reactivity and interaction with biological targets. Compared to similar compounds, it may offer distinct advantages in terms of potency and selectivity for certain applications .

Properties

Molecular Formula

C10H20N2

Molecular Weight

168.28 g/mol

IUPAC Name

8-propan-2-yl-5,8-diazaspiro[3.5]nonane

InChI

InChI=1S/C10H20N2/c1-9(2)12-7-6-11-10(8-12)4-3-5-10/h9,11H,3-8H2,1-2H3

InChI Key

POTFBEUHQLDMOZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCNC2(C1)CCC2

Origin of Product

United States

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